(4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
CAS No.: 1448134-46-0
Cat. No.: VC6134472
Molecular Formula: C12H19N3O3S2
Molecular Weight: 317.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448134-46-0 |
|---|---|
| Molecular Formula | C12H19N3O3S2 |
| Molecular Weight | 317.42 |
| IUPAC Name | (4-methylsulfonylpiperidin-1-yl)-(4-propylthiadiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C12H19N3O3S2/c1-3-4-10-11(19-14-13-10)12(16)15-7-5-9(6-8-15)20(2,17)18/h9H,3-8H2,1-2H3 |
| Standard InChI Key | REGYTBQLYMAOMA-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Introduction
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, (4-methylsulfonylpiperidin-1-yl)-(4-propylthiadiazol-5-yl)methanone, reflects its dual-ring structure . The piperidine ring at position 1 features a methylsulfonyl group at carbon 4, while the thiadiazole ring at position 5 carries a propyl substituent. Alternative synonyms include 4-methanesulfonyl-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine and AKOS024558146, though these are less commonly used .
The SMILES notation provides a linear representation of its topology, highlighting the ketone bridge connecting the piperidine and thiadiazole rings . The InChIKey serves as a unique identifier for database searches .
Structural and Electronic Characteristics
Molecular Architecture
The molecule comprises two distinct heterocyclic systems:
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Piperidine Ring: A six-membered saturated ring with a methylsulfonyl (-SOCH) group at carbon 4. The sulfonyl group introduces strong electron-withdrawing effects, polarizing the ring and enhancing its potential for hydrogen bonding .
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1,2,3-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The propyl chain at carbon 4 increases hydrophobicity, while the sulfur atom contributes to π-electron delocalization .
The ketone bridge () between the two rings creates a planar region, potentially facilitating π-stacking interactions with biological targets.
Computed Physicochemical Properties
Table 1 summarizes key properties derived from PubChem’s computational algorithms :
| Property | Value |
|---|---|
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 117 Ų |
| Rotatable Bonds | 4 |
The XLogP3-AA value of 1.4 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The absence of hydrogen bond donors and six acceptors indicates potential for forming intermolecular interactions, critical for ligand-receptor binding .
Synthesis and Reactivity
Hypothetical Synthetic Routes
While explicit synthesis protocols are unavailable in public databases, the structure suggests plausible pathways:
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Piperidine Sulfonylation: 4-Hydroxypiperidine could undergo sulfonylation with methanesulfonyl chloride, followed by protection of the amine.
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Thiadiazole Formation: Propyl-substituted thiadiazoles are typically synthesized via cyclization of thiosemicarbazides under acidic conditions.
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Coupling Reaction: A Friedel-Crafts acylation or nucleophilic acyl substitution might connect the sulfonylated piperidine to the thiadiazole carbonyl group.
Reactivity Profile
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Electrophilic Sites: The ketone carbonyl and sulfonyl groups are susceptible to nucleophilic attack.
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Aromatic Electrophilic Substitution: The thiadiazole ring may undergo nitration or halogenation at electron-deficient positions.
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Reduction Potential: The sulfonyl group is resistant to reduction, but the ketone could be reduced to a secondary alcohol using or .
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